(1S,2R)-1-(5-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol
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Overview
Description
(1S,2R)-1-(5-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol is a complex organic compound that features a quinoline, naphthalene, and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-(5-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol typically involves multi-step organic reactions. The process may start with the preparation of the quinoline and naphthalene intermediates, followed by their coupling under specific conditions. Common reagents might include brominating agents, methoxylating agents, and dimethylamine. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-(5-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol can undergo various chemical reactions including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of quinoline or naphthalene rings.
Substitution: Halogen exchange or nucleophilic substitution on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or amines.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups onto the quinoline ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may serve as a probe or inhibitor for studying enzyme functions or cellular pathways.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery for targeting specific diseases or conditions.
Industry
In industry, it could be utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for (1S,2R)-1-(5-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol would depend on its specific application. For instance, in medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-1-(5-chloro-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol
- (1S,2R)-1-(5-bromo-2-ethoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol
Uniqueness
The uniqueness of (1S,2R)-1-(5-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol lies in its specific substitution pattern and stereochemistry, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C32H31BrN2O2 |
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Molecular Weight |
555.5 g/mol |
IUPAC Name |
(1S,2R)-1-(5-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C32H31BrN2O2/c1-35(2)20-19-32(36,27-16-9-14-22-11-7-8-15-24(22)27)30(23-12-5-4-6-13-23)26-21-25-28(33)17-10-18-29(25)34-31(26)37-3/h4-18,21,30,36H,19-20H2,1-3H3/t30-,32-/m0/s1 |
InChI Key |
GYRYGQAFVHRJNR-CDZUIXILSA-N |
Isomeric SMILES |
CN(C)CC[C@](C1=CC=CC2=CC=CC=C21)([C@@H](C3=CC=CC=C3)C4=C(N=C5C=CC=C(C5=C4)Br)OC)O |
Canonical SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC=C(C5=C4)Br)OC)O |
Origin of Product |
United States |
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